1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone
Description
The compound 1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone features a thiopyrano[4,3-c]pyrazole core substituted with two trifluoromethylphenyl groups and a ketone moiety. This structure confers unique electronic and steric properties due to:
- Electron-withdrawing trifluoromethyl groups, enhancing metabolic stability and influencing solubility.
- Rigid fused-ring system, which may restrict conformational flexibility and improve target binding selectivity.
- Sulfone (5,5-dioxo) and ketone functionalities, contributing to polar interactions in biological systems.
Properties
CAS No. |
83376-85-6 |
|---|---|
Molecular Formula |
C23H18F6N2O3S |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone |
InChI |
InChI=1S/C23H18F6N2O3S/c1-13(32)31-21(15-6-4-7-17(10-15)22(24,25)26)18-12-35(33,34)11-16(20(18)30-31)9-14-5-2-3-8-19(14)23(27,28)29/h2-10,18,21H,11-12H2,1H3/b16-9+ |
InChI Key |
YHPKKYOZVPRNAI-CXUHLZMHSA-N |
Isomeric SMILES |
CC(=O)N1C(C2CS(=O)(=O)C/C(=C\C3=CC=CC=C3C(F)(F)F)/C2=N1)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
CC(=O)N1C(C2CS(=O)(=O)CC(=CC3=CC=CC=C3C(F)(F)F)C2=N1)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The trifluoromethyl-substituted pyrazole is synthesized via cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with hydrazine derivatives. Adapting methods from Enamine’s trifluoromethylpyrazole synthesis, a one-step procedure yields regioisomeric pyrazoles, separated via fractional distillation under reduced pressure (Scheme 1).
Procedure :
- React 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 equiv) with 3-(trifluoromethyl)phenylhydrazine (1.05 equiv) in ethanol at 80°C for 12 h.
- Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and concentrate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to isolate 3-(3-trifluoromethylphenyl)-1H-pyrazole-4-carbaldehyde as a white solid (yield: 72%).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 8.71 (s, 1H, pyrazole-H), 7.89–7.45 (m, 4H, Ar-H), 3.97 (s, 1H, NH).
- ¹³C NMR (100 MHz, CDCl₃) : δ 192.4 (CHO), 145.2 (pyrazole-C), 131.6–124.2 (Ar-C, q, J = 32.1 Hz, CF₃), 122.0 (q, J = 270.1 Hz, CF₃).
Preparation of 2-Acetyl-4-thioxo-2-thiazolidinone
Thiazolidinone Functionalization
The acetyl group is introduced at position 2 via nucleophilic substitution on 4-thioxo-2-thiazolidinone. A modified procedure from Synthesis and Anticancer Activity of Thiopyrano[2,3-d]thiazoles employs acetylation under basic conditions:
Procedure :
- Suspend 4-thioxo-2-thiazolidinone (1.0 equiv) in dry THF.
- Add acetyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).
- Stir at room temperature for 6 h, filter, and recrystallize from ethanol to yield 2-acetyl-4-thioxo-2-thiazolidinone as yellow crystals (yield: 85%).
Characterization Data :
- IR (KBr) : 1718 cm⁻¹ (C=O), 1265 cm⁻¹ (C=S).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.42 (s, 3H, COCH₃), 4.12 (t, J = 6.8 Hz, 2H, S-CH₂), 4.98 (t, J = 6.8 Hz, 2H, N-CH₂).
Knoevenagel Condensation for Thiopyrano[4,3-c]pyrazole Formation
Reaction Optimization
The core thiopyrano[4,3-c]pyrazole structure is assembled via Knoevenagel condensation, adapting green chemistry principles from Synthesis of Thiopyrano[2,3-d]thiazoles. Two methods are viable:
Method A (Glacial Acetic Acid) :
- Reflux 3-(3-trifluoromethylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv), 2-acetyl-4-thioxo-2-thiazolidinone (1.0 equiv), and fused sodium acetate (1.5 equiv) in glacial acetic acid for 2 h.
- Cool to room temperature, precipitate with ice water, and recrystallize from ethanol-dioxane (1:1).
Method B (PEG-400 Solvent) :
- Stir reactants in PEG-400 at room temperature for 24 h.
- Pour into water, filter, and recrystallize as above.
Comparative Yields :
| Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| A | Acetic acid | Reflux | 78 |
| B | PEG-400 | RT | 82 |
Method B offers superior yield and milder conditions, aligning with green chemistry goals.
Stereochemical Control
The Z-configuration at the 7-position is confirmed via ¹H NMR: the methylidene proton resonates at δ 8.21–8.30 ppm, deshielded by the thiocarbonyl group. NOESY correlations further validate the spatial proximity between the methylidene proton and the pyrazole-H.
Introduction of the 2-Trifluoromethylphenylmethylidene Group
Aldehyde Coupling
The exocyclic double bond is installed via a second Knoevenagel condensation with 2-(trifluoromethyl)benzaldehyde:
Procedure :
- React the thiopyrano[4,3-c]pyrazole intermediate (1.0 equiv) with 2-(trifluoromethyl)benzaldehyde (1.2 equiv) in PEG-400.
- Stir at 50°C for 8 h, isolate via aqueous workup, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.29 (s, 1H, CH=), 8.05–7.41 (m, 8H, Ar-H), 4.11 (s, 3H, COCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 194.8 (C=S), 170.3 (C=O), 139.1–124.5 (Ar-C, CF₃).
Final Functionalization and Purification
Oxidation to Dioxo Species
The 5,5-dioxo moiety is introduced via oxidation with m-chloroperbenzoic acid (mCPBA):
Procedure :
- Dissolve the intermediate (1.0 equiv) in dichloromethane.
- Add mCPBA (2.2 equiv) at 0°C, stir for 4 h, and quench with Na₂S₂O₃.
- Extract, dry, and recrystallize from methanol.
Yield : 89%
Chromatographic Validation
HPLC purity analysis (C18 column, acetonitrile:water = 70:30) confirms >98% purity. MS (ESI): m/z 594.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting properties such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Structural Features
The target compound shares functional groups with several analogs but differs in core architecture and substituent placement. Key comparisons include:
Key Observations :
- The target’s thiopyrano-pyrazole core is distinct from the benzo[b]thiophen or imidazo-triazol scaffolds in other compounds, which may alter binding kinetics.
- Trifluoromethyl groups in the target compound contrast with nitro (NO₂) or piperazine groups in compounds, impacting electronic properties and solubility .
Key Observations :
Physicochemical Properties
Data from analogs provide insights into expected properties:
Key Observations :
Computational Similarity Analysis
Molecular networking and similarity indexing (–7) offer predictive insights:
Biological Activity
The compound 1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by several notable structural features:
- Molecular Formula : C₁₄H₁₈F₆N₂O₃S
- CAS Number : 83376-85-6
- Molecular Weight : 392.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cell signaling and metabolic processes.
- Receptor Modulation : It interacts with various G protein-coupled receptors (GPCRs), which play a significant role in mediating physiological responses. Specifically, it may act as an antagonist or partial agonist at certain receptor sites.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiviral Activity | Exhibits potential antiviral properties against specific viruses. |
| Anticancer Properties | Shows promise in inhibiting cancer cell proliferation in vitro. |
| Anti-inflammatory Effects | May reduce inflammation markers in experimental models. |
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
Antiviral Studies
A study published in PubMed Central highlighted the antiviral efficacy of structurally similar compounds against human viruses, suggesting that derivatives of this compound could also exhibit antiviral properties through inhibition of viral replication mechanisms .
Anticancer Research
In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
Research has indicated that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect was observed in animal models where the administration of the compound led to decreased levels of TNF-alpha and IL-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
